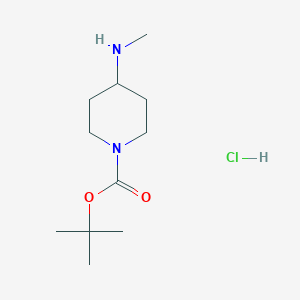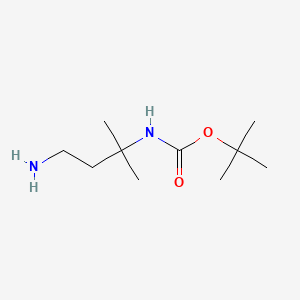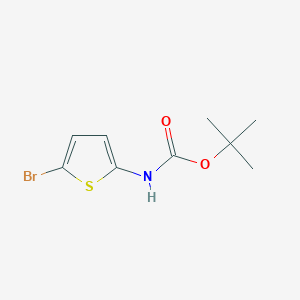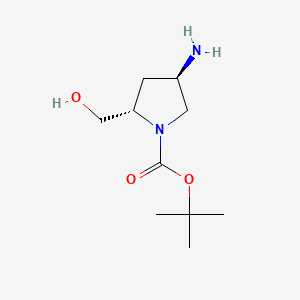
4-(1-aminoéthyl)-N-méthylbenzène-1-sulfonamide
Vue d'ensemble
Description
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
4-(1-aminoéthyl)-N-méthylbenzène-1-sulfonamide: est utilisé comme intermédiaire en synthèse organique. Ce composé est impliqué dans la préparation de diverses molécules organiques, servant de bloc de construction pouvant être modifié davantage pour créer une large gamme de substances avec des applications pharmaceutiques potentielles .
Agent de Résolution Chirale
Le composé peut agir comme un agent de résolution chirale. Il peut être utilisé pour séparer les énantiomères dans un mélange racémique, ce qui est crucial dans la synthèse de produits pharmaceutiques énantiomériquement purs. La capacité de résoudre les composés chiraux est essentielle pour la production de médicaments sûrs et efficaces, car les différents énantiomères peuvent avoir des activités biologiques différentes .
Catalyseur ou Ligand en Catalyse
En catalyse, This compound peut fonctionner comme un catalyseur ou un ligand. Il peut faciliter ou accélérer les réactions chimiques sans être consommé dans le processus. Son rôle dans la catalyse peut conduire à des processus industriels plus efficaces, réduisant les déchets et améliorant les rendements .
Recherche et Développement Chimique
Ce composé est important en R&D chimique, où il est utilisé pour développer de nouvelles méthodologies synthétiques. Les chercheurs peuvent explorer sa réactivité et l'utiliser pour découvrir de nouvelles réactions ou améliorer les réactions existantes, contribuant ainsi à l'avancement de la chimie synthétique .
Recherche Pharmaceutique
En recherche pharmaceutique, This compound pourrait être un précurseur dans la synthèse de nouveaux candidats médicaments. Ses caractéristiques structurelles pourraient être clés dans le développement de nouveaux agents thérapeutiques, en particulier dans le domaine des troubles du système nerveux central où des structures apparentées sont souvent explorées .
Science des Matériaux
Les propriétés du composé peuvent être explorées en science des matériaux pour le développement de nouveaux matériaux ayant des caractéristiques spécifiques. Par exemple, il pourrait être utilisé dans la conception de polymères ou de revêtements ayant des propriétés électriques ou mécaniques particulières .
Mécanisme D'action
Target of Action
The primary target of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, also known as Y-27632, is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis .
Mode of Action
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide acts as an inhibitor of the Rho-associated protein kinase . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .
Biochemical Pathways
The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide affects the actin cytoskeleton, a crucial component of cellular structure and movement . This results in changes in cell morphology and impacts various cellular processes, including cell migration and division .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
The inhibition of the Rho-associated protein kinase by 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide leads to changes in cell morphology and function. This can have various effects depending on the cell type and the physiological context .
Action Environment
The action of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s action, either by interacting with the compound itself or by affecting the Rho-associated protein kinase .
Analyse Biochimique
Biochemical Properties
4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is known to interact with various enzymes and proteins. For instance, it has been found to inhibit Rho-associated protein kinase , a key player in various cellular processes. The nature of these interactions involves the compound binding to the catalytic site of the kinase, thereby inhibiting its activity .
Cellular Effects
The effects of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the RhoA/ROCK signaling pathway, which plays a crucial role in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. It inhibits the kinase activity of Rho-associated protein kinase by binding to the catalytic site .
Propriétés
IUPAC Name |
4-(1-aminoethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGMKKEMKWSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















